molecular formula C14H19NO2 B14349440 2,6-Dimethyl-N,N-bis[(oxiran-2-yl)methyl]aniline CAS No. 95796-27-3

2,6-Dimethyl-N,N-bis[(oxiran-2-yl)methyl]aniline

Cat. No.: B14349440
CAS No.: 95796-27-3
M. Wt: 233.31 g/mol
InChI Key: RXQVGXQHXIUBPX-UHFFFAOYSA-N
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Description

2,6-Dimethyl-N,N-bis[(oxiran-2-yl)methyl]aniline is a chemical compound known for its unique structure and properties. It features an aniline core substituted with two oxirane (epoxide) groups, making it a versatile compound in various chemical reactions and applications. The presence of the oxirane groups imparts reactivity, particularly in polymerization and cross-linking reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-N,N-bis[(oxiran-2-yl)methyl]aniline typically involves the reaction of 2,6-dimethylaniline with epichlorohydrin. The reaction is carried out under basic conditions, often using sodium hydroxide or potassium hydroxide as the base. The process involves the formation of an intermediate, which then undergoes cyclization to form the oxirane rings .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-N,N-bis[(oxiran-2-yl)methyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-N,N-bis[(oxiran-2-yl)methyl]aniline involves the reactivity of its oxirane groups. These groups can form covalent bonds with nucleophiles, leading to the formation of stable adducts. In biological systems, the compound can interact with DNA and proteins, potentially leading to the inhibition of cellular processes and inducing cell death . The molecular targets and pathways involved include DNA alkylation and protein cross-linking .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dimethyl-N,N-bis[(oxiran-2-yl)methyl]aniline is unique due to the presence of the 2,6-dimethyl substitution on the aniline core, which imparts distinct steric and electronic effects. These effects influence the reactivity and stability of the compound, making it suitable for specific applications where other similar compounds may not perform as well .

Properties

CAS No.

95796-27-3

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

2,6-dimethyl-N,N-bis(oxiran-2-ylmethyl)aniline

InChI

InChI=1S/C14H19NO2/c1-10-4-3-5-11(2)14(10)15(6-12-8-16-12)7-13-9-17-13/h3-5,12-13H,6-9H2,1-2H3

InChI Key

RXQVGXQHXIUBPX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N(CC2CO2)CC3CO3

Origin of Product

United States

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